N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile molecule with significant potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Chlorination and Methoxylation: The benzothiazole core is then chlorinated and methoxylated using reagents such as thionyl chloride and methanol.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or β-ketoester.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact mechanism of action can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their antimicrobial and anticancer activities.
2,4-disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer a diverse range of biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-10-8-14(23-24)18(26)25(11-12-5-3-4-9-21-12)19-22-16-15(27-2)7-6-13(20)17(16)28-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVYIJCFYLAYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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